4-Cyano-2-(dimethylamino)methylpyridine
Description
4-Cyano-2-(dimethylamino)methylpyridine is a pyridine derivative featuring a cyano group at the 4-position and a dimethylamino-methyl substituent at the 2-position. Pyridine derivatives are widely explored for their electronic and steric properties, which are influenced by substituents like cyano (electron-withdrawing) and dimethylamino (electron-donating) groups. The synthesis of such compounds often involves nucleophilic substitution or coupling reactions, as seen in related pyridine derivatives (e.g., compound 33 in , synthesized via deprotection of pyrrole intermediates) .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-12(2)7-9-5-8(6-10)3-4-11-9/h3-5H,7H2,1-2H3 |
InChI Key |
QVEFGOAIUOAOFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents significantly alter the properties of pyridine derivatives:
The cyano group in this compound likely increases electrophilicity at the 4-position, while the dimethylamino group enhances nucleophilicity at the 2-position. This dual electronic profile may facilitate applications in asymmetric catalysis or as a ligand in metal complexes.
Physical and Chemical Properties
highlights the role of dimethylamino groups in resin chemistry: ethyl 4-(dimethylamino)benzoate exhibited superior degree of conversion (DC = 85%) compared to 2-(dimethylamino)ethyl methacrylate (DC = 72%) due to enhanced electron donation .
Research Findings and Data Tables
Table 1: Reactivity of Dimethylamino-Containing Compounds in Resin Cements
| Compound | Degree of Conversion (DC%) | Flexural Strength (MPa) | Reference |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 85 | 122 | |
| 2-(Dimethylamino)ethyl methacrylate | 72 | 98 |
Table 2: Catalytic Performance of Pyridine Derivatives
| Catalyst | Reaction Rate (Chemical Imidization) | Polyimide Film Tensile Strength (MPa) | Reference |
|---|---|---|---|
| 3-Methylpyridine | High | 210 | |
| Pyridine | Moderate | 185 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
